Abrocitinib (Standard)

Description

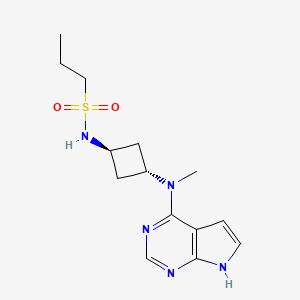

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abrocitinib: A Technical Profile of Janus Kinase 1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Abrocitinib (PF-04965842) is an orally administered small molecule that functions as a selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune response.[3][4] Abrocitinib's therapeutic efficacy, particularly in inflammatory conditions like atopic dermatitis, is derived from its targeted inhibition of the JAK-STAT signaling pathway.[5][6] By selectively targeting JAK1, Abrocitinib modulates the signaling of key pro-inflammatory cytokines such as IL-4, IL-13, IL-31, and IL-22.[1][7] This document provides a detailed technical overview of Abrocitinib's JAK1 selectivity profile, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Selectivity Profile

The selectivity of Abrocitinib has been quantified through biochemical, cell-free enzymatic assays that measure the half-maximal inhibitory concentration (IC50) against each member of the JAK family. The data consistently demonstrates a preferential inhibition of JAK1 over other JAK isoforms.

Table 1: Abrocitinib IC50 Values and Selectivity Ratios

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |

| JAK1 | 29 | 1x |

| JAK2 | 803 | ~28x |

| JAK3 | >10,000 | >340x |

| TYK2 | 1,250 | ~43x |

Data sourced from biochemical assays.[8][9][10][11][][13][14]

Mechanism of Action: JAK-STAT Pathway Inhibition

Abrocitinib exerts its effect by acting as a reversible, ATP-competitive inhibitor.[1] It binds to the ATP binding site within the catalytic domain of JAK1, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This interruption of the JAK-STAT cascade blocks the downstream signaling of various pro-inflammatory cytokines implicated in the pathophysiology of immune-mediated diseases.[1][5]

Experimental Protocols

The determination of JAK inhibitor selectivity involves a multi-step process that typically begins with biochemical assays and is often confirmed with more physiologically relevant cell-based assays.[15]

In Vitro Enzymatic (Biochemical) Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified, isolated kinases. They are crucial for determining intrinsic potency and establishing a baseline selectivity profile.

-

Objective: To determine the IC50 value of Abrocitinib for each purified JAK family kinase (JAK1, JAK2, JAK3, TYK2).

-

Methodology:

-

Kinase Expression and Purification: Recombinant human JAK kinase domains are expressed, typically using a baculovirus system in insect cells (e.g., Sf9), and purified via affinity chromatography.[16][17]

-

Assay Reaction: The purified kinase is incubated in a reaction buffer containing a specific peptide or protein substrate (e.g., a synthetic polypeptide), ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent probe), and varying concentrations of the inhibitor (Abrocitinib).

-

Quantification of Inhibition: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done through methods like:

-

Radiometric Assays: Measuring the incorporation of radioactive phosphate into the substrate.[16]

-

Fluorescence/Luminescence-Based Assays: Using technologies like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™) that detect either substrate modification or ATP consumption.

-

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.

-

Cell-Based (Cellular) Assays

Cellular assays are essential for confirming the activity and selectivity of an inhibitor within a biological context, accounting for factors like cell permeability and off-target effects.

-

Objective: To measure the inhibition of specific cytokine-induced JAK/STAT signaling pathways in whole cells.

-

Methodology (Example: Phospho-STAT Flow Cytometry):

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Ba/F3) are used.[15][18]

-

Inhibitor Pre-incubation: Cells are incubated with various concentrations of Abrocitinib for a defined period.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine known to signal through a particular JAK pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).[19]

-

Cell Processing: Following stimulation, cells are immediately fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.

-

Immunostaining: Cells are stained with fluorescently-labeled antibodies specific to cell surface markers (to identify cell populations like T-cells or monocytes) and to the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[20]

-

Flow Cytometry Analysis: The fluorescence intensity of the pSTAT signal is measured for thousands of individual cells. The reduction in pSTAT signal in the presence of the inhibitor is used to calculate a cellular IC50 value.[18][20]

-

Conclusion

The selectivity profile of Abrocitinib is characterized by a potent, sub-nanomolar inhibition of JAK1 and significantly lower activity against JAK2, JAK3, and TYK2. This preferential targeting, established through rigorous enzymatic and cellular assays, allows for the effective modulation of key inflammatory cytokine pathways while potentially minimizing off-target effects associated with broader JAK inhibition. The detailed understanding of this selectivity is fundamental for the rational development and clinical application of Abrocitinib in immune-mediated inflammatory diseases.

References

- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Abrocitinib: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib, sold under the brand name Cibinqo, is an orally bioavailable small molecule that acts as a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Developed by Pfizer, it has been approved for the treatment of moderate-to-severe atopic dermatitis (AD), a chronic inflammatory skin condition.[1][2] This guide provides a comprehensive overview of abrocitinib's chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.

Chemical Structure and Properties

Abrocitinib is a synthetic compound belonging to the class of pyrrolo[2,3-d]pyrimidines.

-

IUPAC Name: N-{cis-3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino]cyclobutyl}propanesulfonamide[1]

-

CAS Number: 1622902-68-4[1]

-

Molecular Formula: C₁₄H₂₁N₅O₂S[1]

-

Molecular Weight: 323.42 g/mol [1]

Table 1: Physicochemical Properties of Abrocitinib

| Property | Value | Source(s) |

| Physical Form | White to beige powder/solid | [3] |

| Solubility | Water: 0.04 mg/mL at 25°CDMSO: >10 mg/mL | [4][5] |

| pKa | 10.55 ± 0.40 (Predicted) | [6] |

| λmax | 288 nm | [7] |

Mechanism of Action

Abrocitinib is a reversible inhibitor of Janus kinase 1 (JAK1), functioning by competing with adenosine triphosphate (ATP) for its binding site on the kinase.[8][9] The Janus kinase family—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—are intracellular enzymes crucial for the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2][10]

By selectively inhibiting JAK1, abrocitinib modulates the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP).[9][11] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and the transcription of target inflammatory genes.[9]

The selectivity of abrocitinib for JAK1 over other JAK isoforms is a key characteristic, aiming to maximize therapeutic efficacy while minimizing off-target effects.[11]

Table 2: In Vitro Inhibitory Potency of Abrocitinib against JAK Isoforms

| Target | IC₅₀ (nM) | Fold Selectivity vs. JAK1 | Source(s) |

| JAK1 | 29 | 1x | [9] |

| JAK2 | 803 | 28x | [9] |

| JAK3 | >10,000 | >340x | [9] |

| TYK2 | 1250 | 43x | [9] |

Signaling Pathways

The therapeutic effect of abrocitinib is mediated through the inhibition of the JAK-STAT signaling pathway, a central node for many inflammatory cytokine signals in atopic dermatitis.

References

- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. GSRS [precision.fda.gov]

- 4. JAK1 Kinase Enzyme System [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. Abrocitinib metabolite M4 | C14H21N5O3S | CID 165412091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Pharmacodynamics of Abrocitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) that has demonstrated clinical efficacy in the treatment of moderate-to-severe atopic dermatitis.[1][2] Its therapeutic effect is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3][4][5] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of abrocitinib, focusing on its activity in cell-free and cell-based assays. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Core Mechanism of Action: Selective JAK1 Inhibition

Abrocitinib functions as a reversible inhibitor of JAK1 by competing with adenosine triphosphate (ATP) at the enzyme's binding site.[6] This blockade prevents the phosphorylation and activation of JAK1, thereby interrupting the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The inhibition of STAT phosphorylation curtails the transcription of genes involved in inflammatory and immune responses.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors integral to immunity and hematopoiesis. The binding of a cytokine to its receptor initiates a conformational change, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes.[3][5] Abrocitinib's selective inhibition of JAK1 primarily disrupts the signaling of cytokines that rely on JAK1-containing receptor complexes.[7]

Quantitative Analysis of Abrocitinib's In Vitro Activity

The potency and selectivity of abrocitinib have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Abrocitinib Potency in Cell-Free Kinase Assays

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 29 | 1 |

| JAK2 | 803 | 28 |

| JAK3 | >10,000 | >340 |

| TYK2 | 1250 | 43 |

Data compiled from multiple sources.[6][8]

Table 2: Cellular Potency of Abrocitinib in Cytokine-Stimulated STAT Phosphorylation Assays

| Cell Type | Cytokine Stimulant | Downstream Signal | IC50 (nM) |

| Human PBMCs | IFN-α (JAK1/TYK2) | pSTAT | 32.5 |

| Human PBMCs | EPO (JAK2/JAK2) | pSTAT | 794 |

| Human PBMCs | IL-23 (JAK2/TYK2) | pSTAT3 | 2130 |

| THP-1 Cells | IL-31 | pSTAT | - |

| Human Keratinocytes | IL-22 | pSTAT3 | - |

Data is indicative of abrocitinib's cellular activity. Specific IC50 values for all cytokine-cell combinations were not consistently available in the reviewed literature.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize abrocitinib's in vitro activity.

Cell-Free Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of an isolated kinase.

Methodology:

-

Compound Preparation: Prepare a serial dilution of abrocitinib in DMSO. Further dilute in the appropriate kinase buffer.

-

Reagent Preparation:

-

Prepare a solution of the target kinase (e.g., recombinant human JAK1) in kinase reaction buffer.

-

Prepare a solution containing the fluorescein-labeled substrate and ATP in the same buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted abrocitinib, the kinase solution, and the substrate/ATP solution.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection:

-

Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction. This solution also contains a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Incubate at room temperature for approximately 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission.

-

Plot the emission ratio against the abrocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular STAT Phosphorylation Assay (Western Blotting)

This method is used to assess the inhibitory effect of abrocitinib on cytokine-induced STAT phosphorylation within whole cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1, or primary keratinocytes) under standard conditions.

-

Optionally, serum-starve the cells to reduce basal STAT phosphorylation.

-

Pre-incubate the cells with varying concentrations of abrocitinib for a specified duration.

-

Stimulate the cells with a relevant cytokine (e.g., IL-4 to induce pSTAT6, or IFN-γ to induce pSTAT1) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, unphosphorylated STAT protein.

-

-

Signal Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. The ratio of phosphorylated STAT to total STAT is calculated to determine the inhibitory effect of abrocitinib.

-

Conclusion

The in vitro pharmacodynamic profile of abrocitinib is characterized by its potent and selective inhibition of JAK1. This selectivity is evident in both cell-free enzyme assays and in cellular contexts, where it preferentially blocks the signaling of cytokines that utilize JAK1. The experimental protocols detailed in this guide provide a framework for the continued investigation of abrocitinib and other JAK inhibitors in various cell lines, contributing to a deeper understanding of their mechanisms of action and therapeutic potential.

References

- 1. Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pmda.go.jp [pmda.go.jp]

In-Vitro Kinase Assay of Abrocitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib is an oral, small-molecule, selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical intracellular cascade that mediates the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[1] By selectively targeting JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines implicated in the pathophysiology of immune-mediated inflammatory diseases.[1][2] Understanding the in-vitro kinase activity and selectivity of Abrocitinib is fundamental to elucidating its mechanism of action and therapeutic potential.

This technical guide provides an in-depth overview of the in-vitro kinase assay for Abrocitinib, including detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.

Abrocitinib Kinase Inhibitory Activity

The inhibitory potency of Abrocitinib against the four members of the JAK family was determined using in-vitro cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of greater potency.

| Kinase | IC50 (nM) | Selectivity over JAK1 (fold) |

| JAK1 | 29 | 1 |

| JAK2 | 803 | 28 |

| JAK3 | >10,000 | >340 |

| TYK2 | 1250 | 43 |

Data compiled from multiple sources.[1][2][3]

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Abrocitinib exerts its therapeutic effect by inhibiting JAK1, thereby interrupting this signaling cascade.

Experimental Protocols

The following is a detailed methodology for an in-vitro kinase assay to determine the IC50 values of Abrocitinib against JAK family kinases, based on a mobility shift assay format.

1. Materials and Reagents

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.

-

Substrates:

-

Inhibitor: Abrocitinib, dissolved in 100% DMSO to create a stock solution.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20.[4]

-

ATP: Adenosine triphosphate, prepared as a stock solution in water.

-

Stop Solution: 10 mM EDTA, 0.1% Coating Reagent, 100 mM HEPES (pH 7.4).[4]

-

Plates: 384-well assay plates.

2. Experimental Workflow

References

Abrocitinib's Effect on Cytokine Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor. It elucidates its mechanism of action on critical cytokine signaling pathways implicated in inflammatory diseases, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to derive this information.

Introduction: The Role of JAK-STAT Signaling in Inflammation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[1] This pathway is integral to the regulation of cellular proliferation, differentiation, survival, and, critically, immune responses.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, including atopic dermatitis (AD).[1]

The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Subsequently, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[2][3]

Mechanism of Action of Abrocitinib

Abrocitinib is an oral, small-molecule, reversible inhibitor of JAK1.[4] Its therapeutic effect stems from its selective inhibition of JAK1, which plays a central role in the signaling of multiple cytokines pathogenic in atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and Thymic Stromal Lymphopoietin (TSLP).[4][5][6] By blocking the adenosine triphosphate (ATP) binding site of JAK1, abrocitinib prevents the phosphorylation and subsequent activation of STAT proteins.[4][] This interruption of the signaling cascade effectively dampens the inflammatory response driven by these key cytokines.[3][5]

Caption: Generalized JAK-STAT Signaling Pathway.

The selectivity of abrocitinib for JAK1 over other JAK family members is a critical feature designed to minimize off-target effects.[5]

Caption: Abrocitinib's Mechanism of Action via JAK1 Inhibition.

Quantitative Analysis of Abrocitinib's Inhibitory Activity

The potency and selectivity of abrocitinib have been quantified through various in vitro assays.

Kinase Selectivity Profile

In cell-free enzymatic assays, abrocitinib demonstrates a clear selectivity for JAK1 over other JAK isoforms.[4] This selectivity is crucial for its therapeutic profile.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Reference |

| JAK1 | 29 | - | [8][9][10] |

| JAK2 | 803 | ~28-fold | [4][8][11] |

| JAK3 | >10,000 | >340-fold | [4][8][11] |

| TYK2 | 1,250 | ~43-fold | [4][8][11] |

| Table 1: Abrocitinib Kinase Selectivity Profile. IC50 (half maximal inhibitory concentration) values from cell-free biochemical assays. |

Inhibition of Cytokine-Induced Signaling

The functional consequence of JAK1 inhibition is the blockade of STAT phosphorylation downstream of cytokine receptor activation. This has been quantified in various human cell types.

| Cytokine Stimulant | Signaling Pathway | Cell Type | IC50 (nM) | Reference |

| IFNα | JAK1/TYK2 → pSTAT3 | Human PBMCs | 183 | [12] |

| IL-6 | JAK1/JAK2/TYK2 → pSTAT1 | CD3+ T-cells | 354 | [12] |

| IL-6 | JAK1/JAK2/TYK2 → pSTAT1 | CD14+ Monocytes | 167 | [12] |

| IFNγ | JAK1/JAK2 → pSTAT1 | Human PBMCs | 1,690 | [12] |

| IL-23 | JAK2/TYK2 → pSTAT3 | Human PBMCs | >16,300 | [12] |

| EPO | JAK2/JAK2 → pSTAT5 | CD34+ Progenitor Cells | 794 | [12] |

| Table 2: Abrocitinib's functional activity in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and other primary cells. |

Modulation of Disease-Relevant Biomarkers

In clinical trials involving patients with moderate-to-severe atopic dermatitis (JADE MOA study), treatment with abrocitinib led to a significant, dose-dependent downregulation of key genes associated with inflammation and the underlying pathology of the disease.[13][14][15]

| Biomarker Category | Gene Target | Abrocitinib 100 mg (vs. Placebo) | Abrocitinib 200 mg (vs. Placebo) | Reference |

| Inflammation | MMP-12 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |

| Epidermal Hyperplasia | KRT16 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |

| Th2 Immune Response | CCL17 | No significant decrease | Significant decrease at Wk 12 | [13][16] |

| Th2 Immune Response | CCL18 | No significant decrease | Significant decrease at Wk 2, 4, 12 | [13][16] |

| Th22 Immune Response | S100A8, S100A9, S100A12 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |

| Table 3: Summary of significant changes in cutaneous gene expression from baseline in patients with moderate-to-severe atopic dermatitis after 12 weeks of treatment. |

Experimental Protocols

The quantitative data presented were generated using specific, validated experimental methodologies.

Protocol: Cell-Free Kinase Inhibition Assay

This method is used to determine the direct inhibitory effect of a compound on isolated enzyme activity (e.g., IC50 values in Table 1).

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic or specific peptide substrate for the kinase is synthesized, often containing a fluorescent label or biotin tag for detection.

-

Compound Dilution: Abrocitinib is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.

-

Kinase Reaction: The kinase, substrate, and ATP are combined in a microplate well. The reaction is initiated by adding the specific JAK enzyme. Abrocitinib at various concentrations is included in the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection and Quantification: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) is calculated for each abrocitinib concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Protocol: Phospho-Specific Flow Cytometry (Phosphoflow)

Phosphoflow is a powerful technique used to measure the phosphorylation state of intracellular proteins at a single-cell level, enabling the analysis of signaling pathways in heterogeneous cell populations like blood (e.g., data in Table 2).[17][18]

Caption: Standardized Workflow for Phosphoflow Cytometry Experiments.

-

Cell Preparation: Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) are prepared.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of abrocitinib or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: A specific cytokine (e.g., IL-6, IFN-α) is added to stimulate the JAK-STAT pathway. This stimulation is typically short, lasting 15-30 minutes at 37°C.

-

Fixation: The stimulation is immediately stopped by adding a fixative, such as paraformaldehyde (PFA). This cross-links proteins, preserving the phosphorylation state of the signaling molecules.[19]

-

Permeabilization: Cells are permeabilized, often with ice-cold methanol, which allows antibodies to access intracellular epitopes.[19]

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies against cell surface markers (to identify specific immune cell subsets like T-cells or monocytes) and antibodies specific to the phosphorylated form of intracellular proteins (e.g., anti-pSTAT1, anti-pSTAT3).[18]

-

Flow Cytometry Analysis: The stained cells are analyzed on a multi-parameter flow cytometer. For each cell, the instrument measures light scatter (indicating size and granularity) and fluorescence from each antibody, allowing for the simultaneous identification of the cell type and the quantification of intracellular protein phosphorylation.[17]

-

Data Analysis: The data is analyzed to first "gate" on specific cell populations based on their surface markers. Within each population, the median fluorescence intensity (MFI) of the phospho-specific antibody is calculated and compared across different treatment conditions to determine the inhibitory effect of abrocitinib.[19]

Protocol: Clinical Biomarker Analysis (JADE MOA)

This protocol outlines the methodology used in a clinical setting to assess the effect of abrocitinib on skin biomarkers in patients with atopic dermatitis.[13][14]

-

Study Design: A randomized, double-blind, placebo-controlled trial (e.g., NCT03915496) is conducted.[13] Patients are randomized to receive different doses of abrocitinib (e.g., 100 mg, 200 mg) or a placebo once daily for a defined period (e.g., 12 weeks).[14]

-

Sample Collection: Skin biopsies (e.g., 4mm punch biopsies) are collected from lesional skin of patients at baseline and at specified time points during the treatment period (e.g., Week 2, Week 4, and Week 12).[13][14]

-

RNA Extraction: Total RNA is extracted from the skin biopsy samples using standardized commercial kits and protocols. RNA quality and quantity are assessed via spectrophotometry.

-

Gene Expression Analysis: The expression levels of target genes (e.g., MMP-12, KRT16, CCL17, S100A8) are quantified. This is typically performed using quantitative real-time polymerase chain reaction (qRT-PCR) or microarray/RNA-sequencing for broader transcriptomic analysis.

-

Statistical Analysis: The change in gene expression from baseline is calculated for each patient at each time point. Statistical comparisons are made between the abrocitinib treatment groups and the placebo group to determine if the observed changes are statistically significant.[13][14][15]

Conclusion

Abrocitinib is a potent and selective JAK1 inhibitor that effectively modulates the signaling of key pro-inflammatory cytokines. Its mechanism of action is centered on the direct inhibition of JAK1, leading to a downstream reduction in STAT phosphorylation and the subsequent transcription of genes integral to the pathophysiology of atopic dermatitis and other inflammatory conditions. Quantitative in vitro data clearly establish its selectivity profile, while cellular and clinical biomarker studies confirm its functional impact on disease-relevant pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of JAK inhibitors in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 8. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pmda.go.jp [pmda.go.jp]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of abrocitinib on skin biomarkers in patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Abrocitinib: A Technical Overview of its Early Discovery and Development

Introduction

Abrocitinib, marketed under the trade name Cibinqo®, is an oral small-molecule Janus kinase (JAK) 1 inhibitor developed by Pfizer.[1] It has been approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents.[1][2] The development of Abrocitinib represents a significant advancement in the targeted therapy of inflammatory skin disorders, moving from broad immunosuppression to specific pathway-focused interventions.[3] This technical guide details the early discovery, mechanism of action, and preclinical and early clinical development of Abrocitinib.

Discovery and Synthesis

The synthesis of Abrocitinib involves a multi-step process. A key step in the small-scale synthesis is the enzymatic reductive amination of a cyclobutanone intermediate.[4] A nitrene-type rearrangement, specifically the Lossen rearrangement, was developed for the commercial-scale synthesis, which proved to be a safer and cleaner method than the corresponding Curtius and Hofmann rearrangements.[4]

Mechanism of Action

Abrocitinib's therapeutic effect stems from its selective inhibition of Janus kinase 1 (JAK1).[5] The JAK-signal transducer and activator of transcription (STAT) pathway is a crucial intracellular signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP).[5][6] Abrocitinib functions by blocking the adenosine triphosphate (ATP) binding site of JAK1, which prevents the phosphorylation and subsequent activation of STAT proteins.[6][7] This interruption of the signaling cascade dampens the inflammatory response that drives atopic dermatitis.[5]

In preclinical studies, Abrocitinib demonstrated significant selectivity for JAK1 over other members of the JAK family.[8]

| JAK Isoform Selectivity of Abrocitinib | |

| Enzyme | Selectivity Fold vs. JAK1 |

| JAK2 | 28 |

| TYK2 | 43 |

| JAK3 | >340 |

| Data from in vitro biochemical assays.[1][7][8] |

Preclinical Development

In Vitro Studies

Initial in vitro assessments were crucial in determining the inhibitory potential and selectivity of Abrocitinib. These studies confirmed that Abrocitinib has the potential to inhibit the activities of several drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporter 3 (OAT3), organic cation transporter 1 (OCT1), and multidrug and toxin extrusion protein 1 and 2K (MATE1/2K).[9][10]

Animal Studies

Pharmacokinetic properties of Abrocitinib were evaluated in animal models, primarily rats and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile before human trials.

| Single-Dose Oral Pharmacokinetic Parameters of Abrocitinib in Animal Models | ||

| Parameter | Rat | Monkey |

| Tmax (Time to Maximum Concentration) | 0.50 h | 0.50 h |

| Absolute Oral Bioavailability | 96% | 9.8% |

| Data from single oral dose administration.[11] |

Repeated-dose toxicity studies were conducted in Wistar Han rats and cynomolgus monkeys to assess the safety profile of Abrocitinib.[11]

Early Clinical Development

Phase I Trials

Phase I studies in healthy volunteers were designed to evaluate the safety, tolerability, and pharmacokinetics of Abrocitinib. The results showed that Abrocitinib is rapidly absorbed and eliminated.[7][8]

| Pharmacokinetic Parameters of Abrocitinib in Healthy Adults | |

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour |

| Elimination Half-life (t1/2) | ~5 hours |

| Oral Bioavailability | ~60% |

| Time to Steady-State | 48 hours (once-daily dosing) |

| Primary Metabolism | CYP2C19 (~53%), CYP2C9 (~30%) |

| Data from Phase I clinical trials.[7][8] |

The most frequently observed treatment-related adverse events in these early trials were headache, diarrhea, and nausea.[8]

Phase IIb Clinical Trial (NCT02780167)

A significant milestone in the development of Abrocitinib was the Phase IIb, randomized, double-blind, placebo-controlled study to evaluate its efficacy and safety in adult patients with moderate-to-severe atopic dermatitis.[8]

Experimental Protocol: Phase IIb Study (NCT02780167)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted over 12 weeks.[12]

-

Patient Population: 267 adult patients with moderate-to-severe atopic dermatitis who had an inadequate response to topical medications.[8][12]

-

Intervention: Patients were randomized to receive once-daily oral Abrocitinib at doses of 10 mg, 30 mg, 100 mg, 200 mg, or placebo.[8]

-

Primary Endpoints:

The study demonstrated a statistically significant, dose-dependent improvement in signs and symptoms of atopic dermatitis for patients treated with Abrocitinib compared to placebo.[8]

| Efficacy Results of Phase IIb Trial at Week 12 | |||||

| Endpoint | Abrocitinib 200 mg | Abrocitinib 100 mg | Abrocitinib 30 mg | Abrocitinib 10 mg | Placebo |

| IGA Response (0/1 with ≥2-grade improvement) | 43.8% | 29.6% | 8.9% | 10.9% | 5.8% |

| IGA: Investigator's Global Assessment.[8] |

The early development of Abrocitinib was characterized by a rational drug design targeting the JAK1 pathway, a key mediator of inflammation in atopic dermatitis. Preclinical studies established its selectivity and favorable pharmacokinetic profile, paving the way for clinical trials. The robust dose-dependent efficacy and acceptable safety profile demonstrated in the Phase IIb study were instrumental in advancing Abrocitinib into pivotal Phase III trials, ultimately leading to its approval as a significant therapeutic option for patients with moderate-to-severe atopic dermatitis.

References

- 1. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abrocitinib - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

Abrocitinib: A Deep Dive into the Modulation of Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib, an oral small-molecule inhibitor, has emerged as a significant therapeutic agent in the management of moderate-to-severe atopic dermatitis. Its efficacy is rooted in the targeted modulation of specific intracellular signaling pathways that are pivotal in the inflammatory cascade characteristic of this and other immune-mediated diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by Abrocitinib, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Selective JAK1 Inhibition

Abrocitinib's primary mechanism of action is the selective inhibition of Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as immune function, hematopoiesis, and inflammation.[1]

By selectively targeting JAK1, Abrocitinib effectively interrupts the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, and Thymic Stromal Lymphopoietin (TSLP).[3][4] This selective inhibition is crucial as it minimizes off-target effects that could arise from the inhibition of other JAK isoforms.[3]

Quantitative Analysis of Abrocitinib's Kinase Selectivity and Pathway Modulation

The selectivity and potency of Abrocitinib have been quantified through various in vitro assays. The following tables summarize key data on its inhibitory activity against JAK isoforms and its impact on cytokine-induced signaling pathways.

Table 1: Abrocitinib's Inhibitory Potency against JAK Isoforms

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 29 | 1 |

| JAK2 | 803 | 28 |

| JAK3 | >10,000 | >340 |

| TYK2 | 1,250 | 43 |

Data sourced from biochemical assays. IC50 values represent the concentration of Abrocitinib required to inhibit 50% of the kinase activity.[5]

Table 2: Abrocitinib's Inhibition of Cytokine-Induced STAT Phosphorylation

| Cytokine | Stimulated Cell Type | Phosphorylated STAT | IC50 (nM) |

| IL-4 | Human B cells, T cells, Keratinocytes | STAT6 | 77.0 |

| IL-13 | Human Keratinocytes | STAT6 | 81.9 |

| IL-22 | Human Keratinocytes | STAT3 | 420 |

| IFNγ | Human Whole Blood | STAT1 | 1690 |

| IL-6 | Human Monocytes | STAT1 | 167 |

| IL-2 | Human T-lymphocytes | STAT5 | 537 |

| IL-21 | Human T-lymphocytes | STAT5 | 525 |

| IL-10 | Human Whole Blood | STAT3 | 576 |

Data sourced from a Japanese regulatory submission document (PMDA).[6] These cell-based assays demonstrate Abrocitinib's functional inhibition of downstream signaling in response to key cytokines.

Modulated Signaling Pathways

Abrocitinib's therapeutic effects are a direct consequence of its ability to dampen the signaling of key inflammatory pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by Abrocitinib.

The JAK-STAT Signaling Pathway and its Inhibition by Abrocitinib

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. Abrocitinib, by inhibiting JAK1, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of inflammatory mediators.[1]

Caption: Abrocitinib selectively inhibits JAK1, preventing STAT phosphorylation and downstream gene transcription.

Downstream Effects on T-Helper Cell Differentiation and Function

By inhibiting the signaling of key cytokines like IL-4 and IL-13, Abrocitinib influences the differentiation and function of T-helper (Th) cells, particularly Th2 cells, which are central to the pathogenesis of atopic dermatitis. This leads to a reduction in the production of Th2-associated cytokines and a dampening of the inflammatory response.

Caption: Abrocitinib's inhibition of JAK1 reduces Th2 cell differentiation and pro-inflammatory cytokine production.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of Abrocitinib on cellular pathways.

Western Blotting for Phosphorylated STAT (pSTAT)

This protocol is designed to assess the inhibitory effect of Abrocitinib on cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

1. Cell Culture and Treatment:

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Pre-treat cells with varying concentrations of Abrocitinib (e.g., 0-1000 nM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with a specific cytokine (e.g., 50 ng/mL of IL-4) for 15-30 minutes at 37°C to induce STAT phosphorylation.

2. Cell Lysis and Protein Quantification:

-

Following stimulation, immediately place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of specific cytokines (e.g., IL-4, IL-13) in cell culture supernatants following treatment with Abrocitinib.

1. Sample Collection:

-

Culture PBMCs as described in the Western blot protocol and treat with Abrocitinib and a relevant stimulus (e.g., phytohemagglutinin - PHA).

-

After a 24-48 hour incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Store the supernatant at -80°C until analysis.

2. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate again.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Flow Cytometry for Analysis of Immune Cell Activation

This protocol assesses the effect of Abrocitinib on the activation of specific immune cell populations, such as basophils, by measuring the expression of activation markers like CD63.

1. Whole Blood Stimulation:

-

Collect fresh whole blood from healthy donors into heparinized tubes.

-

Pre-incubate 100 µL of whole blood with varying concentrations of Abrocitinib or vehicle for 1 hour at 37°C.

-

Stimulate the blood with an allergen or anti-IgE antibody for 15-30 minutes at 37°C. Include an unstimulated control.

2. Staining:

-

Stop the stimulation by adding ice-cold PBS.

-

Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and the activation marker (anti-CD63).

-

Incubate for 30 minutes on ice in the dark.

-

Lyse the red blood cells using a lysis buffer.

-

Wash the remaining cells with PBS.

3. Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry staining buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the basophil population based on their forward and side scatter characteristics and the expression of basophil-specific markers.

-

Analyze the expression of the activation marker (CD63) on the gated basophil population.

-

The percentage of CD63-positive basophils is used as a measure of activation.

Conclusion

Abrocitinib's therapeutic efficacy is a direct result of its selective inhibition of JAK1, leading to the modulation of key cellular pathways involved in inflammation and immunity. The quantitative data presented in this guide highlight its potency and selectivity, while the detailed experimental protocols provide a framework for further research into its mechanism of action. The visualization of the affected signaling pathways offers a clear understanding of how Abrocitinib exerts its effects at a molecular level. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Abrocitinib's role in modulating cellular responses and its application in treating inflammatory diseases.

References

- 1. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. nbinno.com [nbinno.com]

- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abrocitinib|JAK1 Inhibitor|For Research Use [benchchem.com]

- 6. pmda.go.jp [pmda.go.jp]

Methodological & Application

Application Note: Quantification of Abrocitinib in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abrocitinib in human plasma. Abrocitinib, a Janus kinase 1 (JAK1) selective inhibitor, is an oral medication for the treatment of moderate-to-severe atopic dermatitis.[1][2] The presented protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Abrocitinib. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. This detailed protocol provides researchers, scientists, and drug development professionals with the necessary information to implement this analytical method in their laboratories.

Introduction

Abrocitinib is a Janus kinase 1 (JAK1) selective inhibitor that has demonstrated efficacy in the treatment of moderate-to-severe atopic dermatitis.[1][2] To support clinical development and ensure patient safety and efficacy, a reliable method for quantifying Abrocitinib in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note details a validated LC-MS/MS method for the determination of Abrocitinib in human plasma.

Signaling Pathway of Abrocitinib

Abrocitinib functions by inhibiting Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several cytokines implicated in the pathophysiology of atopic dermatitis. By blocking JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response and alleviating the symptoms of the disease.

Caption: Signaling pathway of Abrocitinib.

Experimental Protocol

This protocol is based on a validated method for the quantification of Abrocitinib and its metabolites in human plasma.[1][3]

Materials and Reagents

-

Abrocitinib reference standard

-

Stable isotope-labeled internal standard (SIL-IS) for Abrocitinib

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[1]

-

Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent)[1]

-

Analytical column: C18 column (e.g., Xselect HSS T3, 2.5 µm, 2.1x150 mm)[4]

-

Microcentrifuge

-

Pipettes and general laboratory glassware

Sample Preparation

A protein precipitation method is employed for sample extraction.[1][4]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add the internal standard solution.

-

Add 500 µL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow

Caption: Experimental workflow for Abrocitinib quantification.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Abrocitinib.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1100 series or equivalent[1] |

| Column | Xselect HSS T3 C18, 2.5 µm, 2.1x150 mm[4] |

| Mobile Phase A | 0.2% Formic acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[4] |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation |

| Injection Volume | 10-15 µL[1] |

| Column Temp. | 40 °C |

| Run Time | 7 minutes[4] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex API 5000 or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | Specific to Abrocitinib and IS |

| Ion Source Temp. | 500 °C |

| Collision Gas | Nitrogen |

Method Validation Summary

The method was validated according to regulatory guidelines.[4][5]

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 91.1 - 113.5%[4] |

| Precision (CV%) | 3.0 - 9.9% (repeatability), 4.5 - 11.3% (intermediate precision)[4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Abrocitinib in human plasma. This method is suitable for use in pharmacokinetic and clinical studies. The detailed protocol and workflow diagrams provided in this application note should facilitate the successful implementation of this method in a bioanalytical laboratory.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of RP-HPLC for abrocitinib tablets. [wisdomlib.org]

Application Notes and Protocols: Preparation of Abrocitinib Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abrocitinib (PF-04965842) is a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] It is under investigation for the treatment of various autoimmune diseases. For in vitro and in vivo studies, Abrocitinib is typically dissolved in dimethyl sulfoxide (DMSO). This document provides a detailed protocol for the preparation, storage, and handling of Abrocitinib solutions in DMSO.

Physicochemical Properties of Abrocitinib

A summary of the key physicochemical properties of Abrocitinib is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁N₅O₂S | [2][3][4] |

| Molecular Weight | 323.41 g/mol | [1][3][5] |

| Appearance | White to off-white solid powder | [6] |

| Solubility in DMSO | 65 mg/mL (200.98 mM) to 100 mg/mL (309.21 mM) | [1][7] |

| Solubility in Water | Insoluble (0.04 mg/mL at 25°C) | [1][8] |

| Solubility in Ethanol | Insoluble | [1] |

| CAS Number | 1622902-68-4 | [2] |

Signaling Pathway of Abrocitinib

Abrocitinib functions as an inhibitor of JAK1, a critical enzyme in the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting JAK1, Abrocitinib modulates the signaling of various pro-inflammatory cytokines.

Caption: Abrocitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

Experimental Protocols

Materials

-

Abrocitinib powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Abrocitinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Abrocitinib in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Caption: Step-by-step workflow for preparing a 10 mM Abrocitinib stock solution.

Procedure:

-

Calculate the required mass of Abrocitinib:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 323.41 g/mol x 1000 mg/g = 3.23 mg

-

-

-

Weighing Abrocitinib:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 3.23 mg of Abrocitinib powder and transfer it into the tared tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Abrocitinib powder. It is crucial to use fresh, high-purity DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][7]

-

Close the tube tightly and vortex the solution vigorously until the Abrocitinib is completely dissolved. A clear solution should be obtained.

-

If the compound does not dissolve completely, brief sonication in a water bath sonicator can be used to facilitate dissolution.[9]

-

-

Storage of Stock Solution:

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

-

Store the aliquots at -20°C or -80°C.[10] Under these conditions, the DMSO stock solution is generally stable for up to 6 months.[10] The powdered form of Abrocitinib can be stored at -20°C for up to 3 years.[10]

-

Preparation of Working Solutions

For Cell-Based Assays:

-

Thaw a single aliquot of the 10 mM Abrocitinib stock solution at room temperature.

-

Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations.

-

It is critical to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

For In Vivo Studies:

-

The preparation of dosing solutions for animal studies may require specific formulations to enhance bioavailability and reduce toxicity.

-

A common approach involves diluting the DMSO stock solution with a suitable vehicle, such as corn oil or a solution containing co-solvents like Tween 80 and sodium carboxymethylcellulose (CMC-Na).[1][10]

-

For example, to prepare a 5 mg/mL dosing solution, 50 µL of a 65 mg/mL DMSO stock solution can be added to 950 µL of corn oil and mixed thoroughly.[1] Such mixed solutions should ideally be used immediately.[1] The final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity to the animals.[10]

Safety Precautions

-

Abrocitinib is a potent pharmacological agent. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

DMSO can facilitate the absorption of substances through the skin.[11] Avoid direct contact with the skin and eyes.

-

All handling of Abrocitinib powder and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.

By following these guidelines, researchers can ensure the accurate and safe preparation of Abrocitinib solutions for their experimental needs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Abrocitinib - Wikipedia [en.wikipedia.org]

- 4. Abrocitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cibinqo (Abrocitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. file.selleckchem.com [file.selleckchem.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. lifetein.com [lifetein.com]

Application Notes and Protocols for the Use of Abrocitinib in Primary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor, in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of in vitro studies.

Introduction to Abrocitinib

Abrocitinib is an oral small molecule that selectively and reversibly inhibits Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of intracellular signaling pathways for numerous cytokines and growth factors essential for immune function and inflammation.[3][4] Abrocitinib's high selectivity for JAK1 allows for targeted disruption of pro-inflammatory cytokine signaling, making it a valuable tool for studying immune-mediated processes in a laboratory setting.[3][5]

Mechanism of Action: Abrocitinib functions by blocking the adenosine triphosphate (ATP) binding site of JAK1.[1] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] The activated STAT proteins typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] By inhibiting JAK1, Abrocitinib effectively downregulates the signaling of several key cytokines implicated in inflammatory responses, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP).[1][6][7]

Quantitative Data: Selectivity and Potency

The following tables summarize the selectivity and potency of Abrocitinib against different JAK isoforms. This data is crucial for determining appropriate experimental concentrations and understanding potential off-target effects.

Table 1: Abrocitinib Selectivity for JAK Isoforms

| JAK Isoform | Selectivity Fold vs. JAK1 | Reference |

| JAK2 | 28-fold | [1][4][8][9] |

| JAK3 | >340-fold | [1][4][8][9] |

| TYK2 | 43-fold | [1][4][8][9] |

Table 2: Abrocitinib IC50 Values

| Target | IC50 Value (nM) | Reference |

| JAK1 | 29 | [10][] |

| JAK2 | 803 | [10] |

| TYK2 | ~1300 | [10] |

| JAK3 | >10000 | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK/STAT signaling pathway targeted by Abrocitinib and a general workflow for its application in primary cell culture experiments.

References

- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 4. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis [mdpi.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. nbinno.com [nbinno.com]

- 7. Cibinqo Abrocitinib for Atopic Dermatitis by Pfizer - Los Angeles Allergist [allergylosangeles.com]

- 8. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Models Using Abrocitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib (PF-04965842) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Its targeted mechanism of action, which modulates the signaling of several pro-inflammatory cytokines, has made it a subject of significant interest for the treatment of various immune-mediated inflammatory diseases.[2][4] In preclinical studies, abrocitinib has demonstrated selectivity for JAK1 over JAK2, JAK3, and TYK2 by 28-fold, >340-fold, and 43-fold, respectively.[1][5] This document provides a summary of available preclinical data and generalized protocols for evaluating the efficacy of Abrocitinib in common animal models of atopic dermatitis, rheumatoid arthritis, and lupus.

While extensive clinical data on Abrocitinib in atopic dermatitis is available, detailed protocols from in vivo animal studies are not widely published. The following sections are a compilation of established animal model methodologies, supplemented with known pharmacokinetic and pharmacodynamic properties of Abrocitinib to guide researchers in designing their own studies.

Mechanism of Action: JAK1 Inhibition

Abrocitinib functions by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for the downstream signaling of various cytokines implicated in inflammatory and autoimmune diseases, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma, which are pivotal in the pathophysiology of atopic dermatitis.[1][6] By blocking JAK1, Abrocitinib effectively reduces the phosphorylation and activation of STAT proteins, leading to a decrease in the transcription of inflammatory genes.

Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in rats and monkeys, providing essential data for dose selection in preclinical efficacy models. Abrocitinib is rapidly absorbed following oral administration in both species.

| Parameter | Male Sprague-Dawley Rats | Cynomolgus Monkeys |

| Tmax (Time to Maximum Concentration) | ~0.5 hours | ~0.5 hours |

| Absolute Oral Bioavailability | 96% | 9.8% |